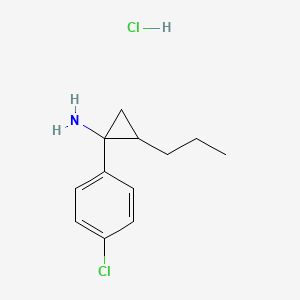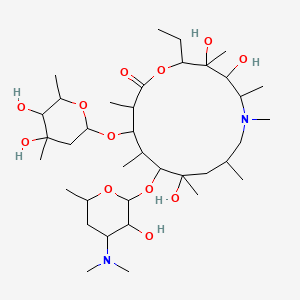
Azithromycin Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azithromycin Impurity C, also known as 3’-N-Demethyl-3’-N-(phenylsulfonyl) azithromycin, is a derivative of azithromycin, a widely used macrolide antibiotic. This impurity is one of the many by-products formed during the synthesis and degradation of azithromycin. Understanding and controlling the levels of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azithromycin Impurity C involves the demethylation of azithromycin followed by the introduction of a phenylsulfonyl group. The process typically includes:
Demethylation: This step involves the removal of a methyl group from azithromycin. Common reagents used for demethylation include boron tribromide (BBr3) or other strong acids.
Phenylsulfonylation: The demethylated azithromycin is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of azithromycin are subjected to demethylation and phenylsulfonylation in batch reactors.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Azithromycin Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Azithromycin Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in azithromycin formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on human health and its role in the safety and efficacy of azithromycin-based medications.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry to ensure the purity of azithromycin products.
Mechanism of Action
The mechanism of action of Azithromycin Impurity C is not well-documented, but it is believed to be similar to that of azithromycin. Azithromycin works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis. This action prevents the growth and replication of bacteria. The impurity may also interact with similar molecular targets and pathways, potentially affecting the overall efficacy and safety of azithromycin.
Comparison with Similar Compounds
Azithromycin Impurity C can be compared with other impurities and derivatives of azithromycin, such as:
Azithromycin Impurity A: Another by-product formed during the synthesis of azithromycin.
Azithromycin Impurity B: A degradation product of azithromycin.
Azithromycin Impurity D: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the phenylsulfonyl group, which distinguishes it from other impurities and derivatives. This structural difference may result in distinct chemical and biological properties, making it an important compound for research and quality control.
Properties
Molecular Formula |
C37H70N2O12 |
|---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3 |
InChI Key |
PAIIKRKARNTWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
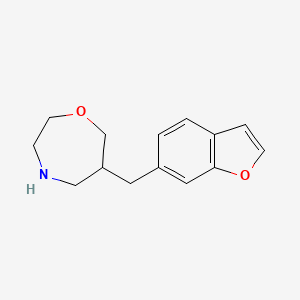
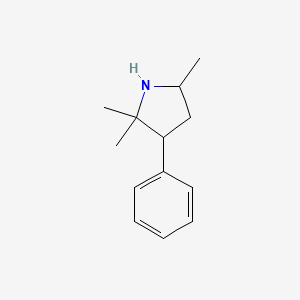
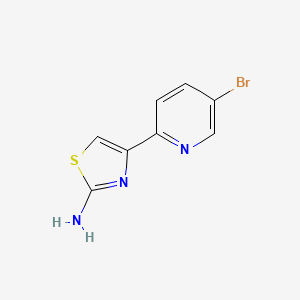
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
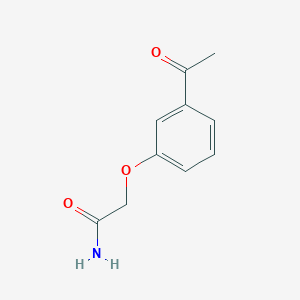
![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
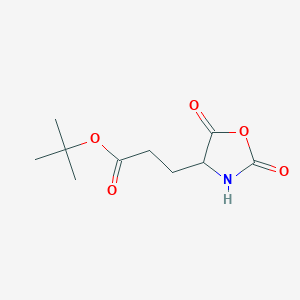
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
